5‑Lipoxygenase Inhibition: The 3‑Bromo Analog Shows No Activity at 100 µM, Defining a Critical Selectivity Boundary
In a cell‑free assay employing rat basophilic leukemia‑1 (RBL‑1) 5‑lipoxygenase, 3‑bromo‑N‑(5‑oxopyrrolidin-3-yl)benzamide was tested at a concentration of 100 µM and exhibited no significant inhibition (labeled NS – Not Significant) [1]. This negative result is informative for procurement decisions: it indicates that the 3‑bromo substitution does not confer promiscuous 5‑LOX inhibitory activity, a feature that may be desirable in programs where 5‑LOX off‑target effects must be avoided.
| Evidence Dimension | Inhibition of 5‑lipoxygenase enzymatic activity |
|---|---|
| Target Compound Data | No significant inhibition at 100 µM |
| Comparator Or Baseline | Baseline activity of 5‑LOX enzyme; no comparator compound data available in the same assay dataset |
| Quantified Difference | Not calculable (qualitative negative result) |
| Conditions | Rat basophilic leukemia‑1 (RBL‑1) 5‑LOX, cell‑free assay, compound concentration 100 µM |
Why This Matters
The lack of 5‑LOX inhibitory activity at high concentration provides a negative selectivity filter that can guide the compound’s use in screens where 5‑LOX off‑target effects are undesirable.
- [1] ChEMBL Assay CHEMBL620010: Compound evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 µM; NS = no significant activity. Available at: https://www.ebi.ac.uk/chembl/explore/assay/CHEMBL620010 View Source
